molecular formula C16H15N3O3 B11051898 3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one

3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11051898
M. Wt: 297.31 g/mol
InChI Key: ZWMHRQUMICYZEC-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone core structure, which is a tricyclic ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 4-ethoxyphenol with a suitable benzotriazinone precursor. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide as reagents under mild conditions at room temperature . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazinone derivatives.

Scientific Research Applications

3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients. The compound may also interact with other molecular pathways, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of the benzotriazinone core and the ethoxyphenoxy group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly in enzyme inhibition and anti-inflammatory activities.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C16H15N3O3/c1-2-21-12-7-9-13(10-8-12)22-11-19-16(20)14-5-3-4-6-15(14)17-18-19/h3-10H,2,11H2,1H3

InChI Key

ZWMHRQUMICYZEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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